molecular formula C14H12Cl2N2O2 B2570272 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338781-22-9

1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2570272
CAS No.: 338781-22-9
M. Wt: 311.16
InChI Key: FVHSWNLPRYQZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Nomenclature Features

  • Pyridine Ring : The numbering prioritizes the carboxamide group at position 3 and the oxo group at position 6.
  • Dichlorobenzyl Substituent : The 3,4-dichlorophenyl group is attached via a methylene linker to position 1 of the pyridine.
  • N-Methyl Carboxamide : The methyl group is bonded to the nitrogen of the carboxamide moiety.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₁₂Cl₂N₂O₂ is derived from the sum of atomic masses:

  • Carbon (14 atoms) : $$14 \times 12.01 = 168.14 \, \text{g/mol}$$
  • Hydrogen (12 atoms) : $$12 \times 1.01 = 12.12 \, \text{g/mol}$$
  • Chlorine (2 atoms) : $$2 \times 35.45 = 70.90 \, \text{g/mol}$$
  • Nitrogen (2 atoms) : $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
  • Oxygen (2 atoms) : $$2 \times 16.00 = 32.00 \, \text{g/mol}$$

Total Molecular Weight :
$$
168.14 + 12.12 + 70.90 + 28.02 + 32.00 = 311.18 \, \text{g/mol}
$$
This matches the computed value of 311.2 g/mol reported in PubChem.

Element Count Mass Contribution (g/mol)
C 14 168.14
H 12 12.12
Cl 2 70.90
N 2 28.02
O 2 32.00

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism

The compound exhibits no constitutional isomerism due to its fixed substituent positions:

  • 3,4-Dichlorophenyl group at position 1 of the pyridine ring.
  • Carboxamide group at position 3.
  • Oxo group at position 6.

Stereochemical Isomerism :

  • Pyridine Ring : The 1,6-dihydro configuration implies partial saturation, but no stereogenic centers are present.
  • Carboxamide Group : The N-methyl substituent does not permit geometric isomerism.

Tautomeric Possibilities

The structure lacks keto-enol tautomerism due to the absence of a hydroxyl group adjacent to a carbonyl. The oxo group at position 6 is conjugated with the pyridine ring, stabilizing the keto form.

Comparative Analysis of Synonymous Designations

The compound is referenced under multiple names, reflecting variations in substituent numbering or functional group emphasis:

Synonym CAS Registry Number Molecular Formula
1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide 338781-22-9 C₁₄H₁₂Cl₂N₂O₂
1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 338781-22-9 C₁₄H₁₂Cl₂N₂O₂
MFCD00139879 338781-22-9 C₁₄H₁₂Cl₂N₂O₂

Key Observations :

  • Positional Isomers : None identified for the 3,4-dichlorobenzyl derivative.
  • Naming Variations : Differences in substituent numbering (e.g., pyridine vs. pyridinecarboxamide) do not alter the structure.

Structural Validation via Spectroscopy and Computational Models

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

While specific spectral data for this compound are not publicly available, analogous pyridinecarboxamides exhibit:

  • IR Peaks :
    • C=O Stretching : ~1680 cm⁻¹ (amide) and ~1650 cm⁻¹ (oxo).
  • ¹H NMR Peaks :
    • Aromatic Protons : δ 7.2–8.0 ppm (pyridine and benzyl rings).
    • Methyl Group : δ 2.8–3.2 ppm (N-methyl).

Computational Modeling

Molecular modeling confirms the planar pyridine ring and conjugation between the oxo group and carboxamide. The 3,4-dichlorobenzyl group adopts a staggered conformation relative to the pyridine.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHSWNLPRYQZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines under controlled conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the pyridine derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis. While direct data is limited for this specific compound, analogous pyridinecarboxamides hydrolyze under strong acidic or basic conditions .

Reaction TypeConditionsProductsNotes
Acid hydrolysis6M HCl, reflux1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid + methylamineRequires elevated temperatures (80–100°C)
Base hydrolysis2M NaOH, 60°CSame carboxylic acid + methylamineSlower kinetics compared to acid conditions

Oxidation/Reduction of the Dihydropyridine Ring

The 1,6-dihydro-6-oxo moiety is redox-active. Oxidation converts the dihydropyridine to a fully aromatic pyridine system, while reduction modifies the oxidation state.

Reaction TypeReagentsProductsKey Observations
OxidationKMnO₄/H₂SO₄1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-3-pyridinecarboxamideComplete oxidation at 70°C
ReductionNaBH₄/MeOH1-(3,4-dichlorobenzyl)-N-methyl-6-hydroxy-1,6-dihydro-3-pyridinecarboxamidePartial reduction; stereochemistry unconfirmed

Electrophilic Aromatic Substitution (EAS)

The dichlorobenzyl group directs electrophiles to specific positions. Limited data exists, but computational studies predict reactivity patterns .

ElectrophilePositionProductYield (Predicted)
Nitration (HNO₃/H₂SO₄)Para to ClNitro-substituted derivative~40% (theoretical)
Bromination (Br₂/FeBr₃)Ortho to ClBrominated analogNot experimentally verified

Nucleophilic Substitution

The dichlorobenzyl group may participate in SNAr reactions under forcing conditions, though steric hindrance from the pyridine ring reduces reactivity.

NucleophileConditionsProductChallenges
Methoxide (NaOMe)DMF, 120°CMethoxy-substituted derivativeLow conversion (<15%)
Ammonia (NH₃)Sealed tube, 150°CAmino-substituted analogRequires catalyst (CuI)

Cross-Coupling Reactions

The pyridine ring’s C-H bonds enable transition-metal-catalyzed couplings. Pd-mediated reactions show promise for derivatization .

Reaction TypeCatalysts/ReagentsProductsEfficiency
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesModerate (50–60% yield)
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated analogsLimited scope due to competing side reactions

Functional Group Transformations

The methyl carboxamide group participates in alkylation/acylation under specific conditions .

ReactionReagentsProductNotes
N-AlkylationCH₃I, K₂CO₃Quaternary ammonium saltLow regioselectivity
AcylationAcCl, pyridineAcetylated derivativeRequires anhydrous conditions

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data inferred from analogs) .

  • Photolysis : UV light (254 nm) induces cleavage of the dichlorobenzyl-pyridine bond, forming chlorinated byproducts.

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) for 24 hrs but degrades rapidly under acidic/basic conditions .

Key Research Gaps

  • Experimental kinetic data for hydrolysis/oxidation.

  • Catalytic systems to improve cross-coupling yields.

  • Computational modeling to predict regioselectivity in EAS.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxamide compounds exhibit broad-spectrum antimicrobial activities. Specifically, studies have shown that compounds with similar structures to 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Effects
There is emerging evidence that pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have reported that compounds with structural similarities to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Potential
Recent investigations into neurodegenerative diseases suggest that this compound may act as a monoamine oxidase B (MAO-B) inhibitor. This action is crucial for the treatment of conditions such as Parkinson's disease, where the inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Case Study 1: Antimicrobial Activity

In a study published in the International Journal of Research in Ayurveda and Pharmacy, researchers synthesized a series of pyridinecarboxamide derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent publication in MDPI highlighted a compound structurally related to this compound that showed promising results in inhibiting the growth of human cancer cell lines. The study demonstrated that the compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinecarboxamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

a) 1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-34-8)
  • Key Difference : Chlorine atoms at the 2,4-positions of the benzyl group instead of 3,3.
  • Impact : The 3,4-dichloro substitution in the target compound may enhance hydrophobic interactions in receptor pockets due to increased steric bulk near the meta position, compared to the para-dominated 2,4-isomer. This positional change could alter binding affinity in biological targets .
b) 1-(2,6-Dichlorobenzyl)-N-Allyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339008-75-2)
  • Key Difference : 2,6-Dichlorobenzyl substituent and N-allyl group.
  • The N-allyl group introduces unsaturation, which may affect metabolic stability compared to the N-methyl group in the target compound .

Variations in the Carboxamide Substituent

a) 1-(3,4-Dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-63-1)
  • Key Difference : N-(4-fluorophenyl) instead of N-methyl.
  • The fluorine atom’s electronegativity may enhance hydrogen bonding but reduce cell permeability compared to the compact N-methyl group .
b) 1-(3,4-Dichlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
  • Key Difference : N-(3-trifluoromethylphenyl) substituent.

Additional Substituents on the Pyridine Core

a) 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
  • Key Difference : 5-chloro substitution on the pyridine ring and N-(4-chlorophenyl).
  • However, excessive chlorination may reduce solubility and increase toxicity risks .
b) 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338977-35-8)
  • Key Difference : 5-chloro and N-(4-methoxyphenyl) groups.
  • Impact : The methoxy group improves solubility via hydrogen bonding but may reduce membrane permeability. The 5-chloro substitution could sterically hinder interactions in flat binding sites .

Biological Activity

1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 338781-30-9
  • Molecular Formula : C17H18Cl2N2O2
  • Molecular Weight : 353.24 g/mol

Physical Properties

PropertyValue
Boiling Point539.5 ± 50.0 °C (Predicted)
Density1.314 ± 0.06 g/cm³ (Predicted)
pKa-1.13 ± 0.20 (Predicted)

The compound exhibits significant biological activities primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit certain kinases and enzymes involved in critical cellular processes.

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound may act as a GSK-3β inhibitor, which is implicated in various diseases such as Alzheimer's and cancer. In cell-based assays, compounds similar to this structure have demonstrated the ability to increase phosphorylated GSK-3β levels, indicating inhibition of its activity .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The inhibition of GSK-3β leads to reduced apoptosis in neuronal cells, which is a promising avenue for further research.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Several studies have focused on similar compounds with the pyridinecarboxamide scaffold, revealing their ability to induce apoptosis in cancer cell lines.

Case Studies

  • In Vitro Studies : A study investigating the effects of related compounds on human cancer cell lines demonstrated that these compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
  • Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can inhibit tumor growth and metastasis in various cancer types, including breast and lung cancers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Metabolism : It is likely metabolized by cytochrome P450 enzymes, which can impact its bioavailability and efficacy.
  • Excretion : Renal excretion is anticipated based on the molecular weight and structure.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Pathways : A plausible route involves condensation of 3,4-dichlorobenzylamine with a pre-functionalized dihydropyridinecarboxamide intermediate, followed by N-methylation. Evidence from analogous dihydropyridine syntheses suggests using coupling agents like EDCI/HOBt for amide bond formation .
  • Optimization : Monitor reaction progress via TLC or HPLC (as in ’s ≥98% purity protocols). Adjust stoichiometry (e.g., 1.2 equivalents of 3,4-dichlorobenzylamine) and use inert atmospheres (N₂/Ar) to suppress side reactions. Recrystallization in ethanol/water mixtures may enhance purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds. For example, the 1,6-dihydropyridine core’s characteristic proton signals (e.g., δ 5.2–6.0 ppm for dihydro protons) and carbonyl carbons (δ ~165–170 ppm) should align with published data .
    • IR Spectroscopy : Confirm amide C=O stretches (~1665 cm⁻¹) and N-H bends (~1536 cm⁻¹) as seen in .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Solubility : Polar aprotic solvents (DMSO, DMF) are ideal for dissolution, while aqueous buffers (pH 6–8) may precipitate the compound due to its hydrophobic 3,4-dichlorobenzyl group.
  • Storage : Store at –20°C under desiccation to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as dihydropyridines are prone to oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Reproducibility : Standardize protocols (e.g., cell line viability assays) using positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate results across multiple labs.
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., ’s NMR-guided structure-activity relationships) to identify outliers. Investigate batch-to-batch purity variations via HPLC .

Q. What computational strategies are effective for predicting the electronic effects of the 3,4-dichlorobenzyl substituent?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of Cl substituents on the pyridine ring’s aromaticity. Compare HOMO/LUMO gaps to unsubstituted analogs.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The dichlorobenzyl group may enhance hydrophobic binding in active sites .

Q. How can in vitro metabolic stability be assessed for this compound?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., N-demethylation or hydroxylation products).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, which is critical for avoiding drug-drug interactions .

Q. What strategies mitigate crystallinity issues during formulation development?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization trials to identify stable polymorphs.
  • Amorphous Dispersion : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying to enhance solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Normalization : Express IC₅₀ values relative to a common reference compound (e.g., staurosporine for kinase inhibition).
  • Experimental Variables : Document cell passage number, serum concentration, and incubation time. For example, ’s substituted pyrazoles show IC₅₀ variability due to assay conditions.
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance. Use ≥3 biological replicates to minimize outlier effects .

Q. What analytical methods differentiate degradation products from synthetic impurities?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Compare degradation peaks (HPLC) to synthetic byproducts.
  • LC-HRMS : Assign exact masses to degradation products (e.g., hydrolyzed amide or oxidized dihydropyridine) .

Q. How can the compound’s pharmacokinetic profile be extrapolated from in vitro data?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters like logP (estimated via shake-flask method), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays) to predict oral bioavailability.
  • Allometric Scaling : Use rodent pharmacokinetic data to estimate human clearance and volume of distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.